Bisobrin lactate
Beschreibung
It belongs to the class of benzamide derivatives and is structurally characterized by a lactate moiety conjugated to a bisobrin core. Early preclinical studies suggest its role in modulating platelet aggregation and vascular tone, though clinical data remain sparse .
Eigenschaften
CAS-Nummer |
24233-80-5 |
|---|---|
Molekularformel |
C32H48N2O10 |
Molekulargewicht |
620.7 g/mol |
IUPAC-Name |
(1S)-1-[4-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;2-hydroxypropanoic acid |
InChI |
InChI=1S/C26H36N2O4.2C3H6O3/c1-29-23-13-17-9-11-27-21(19(17)15-25(23)31-3)7-5-6-8-22-20-16-26(32-4)24(30-2)14-18(20)10-12-28-22;2*1-2(4)3(5)6/h13-16,21-22,27-28H,5-12H2,1-4H3;2*2,4H,1H3,(H,5,6)/t21-,22+;; |
InChI-Schlüssel |
IDVAETAVFSWBDA-WANFXGKWSA-N |
Isomerische SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.COC1=C(C=C2[C@H](NCCC2=C1)CCCC[C@H]3C4=CC(=C(C=C4CCN3)OC)OC)OC |
Kanonische SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.COC1=C(C=C2C(NCCC2=C1)CCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The preparation of bisobrin lactate involves several synthetic routes and reaction conditions. One common method includes the esterification of bisobrin with lactic acid under controlled conditions. The process typically involves:
Esterification: Bisobrin is reacted with lactic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting bisobrin lactate is purified through recrystallization or chromatography techniques to achieve high purity.
Industrial production methods may involve large-scale esterification processes, followed by purification steps to ensure the compound meets pharmaceutical-grade standards .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Bisobrinlactat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Bisobrinlactat beinhaltet seine Wechselwirkung mit dem thrombolytischen System. Es fördert die Thrombolyse, indem es die Aktivität von Plasminogenaktivatoren verstärkt, was zur Umwandlung von Plasminogen in Plasmin führt, das anschließend Fibringerinnsel abbaut. Dieser Prozess hilft bei der Auflösung von Blutgerinnseln und verhindert die Bildung neuer Gerinnsel. Darüber hinaus kann Bisobrinlactat Entzündungsreaktionen modulieren, indem es den Lactatstoffwechsel und Signalwege beeinflusst.
Wissenschaftliche Forschungsanwendungen
Bisobrin lactate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of bisobrin lactate involves its interaction with the thrombolytic system. It promotes thrombolysis by enhancing the activity of plasminogen activators, leading to the conversion of plasminogen to plasmin, which subsequently breaks down fibrin clots. This process helps in the dissolution of blood clots and prevents the formation of new clots . Additionally, bisobrin lactate may modulate inflammatory responses by influencing lactate metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
Bisobrin lactate shares structural similarities with other benzamide derivatives, such as 2-aminobenzamide and procainamide. Key differences include:
- Lactate vs. Amine Groups: The lactate moiety in Bisobrin lactate enhances solubility compared to the amine-terminated 2-aminobenzamide .
- Pharmacokinetics : Procainamide, a related antiarrhythmic agent, exhibits shorter plasma half-life (~3 hours) compared to Bisobrin lactate’s hypothesized ~6-hour half-life (based on rodent models) .
Functional Analogues
- Clopidogrel: Both compounds target platelet aggregation, but Clopidogrel (a thienopyridine) irreversibly inhibits P2Y12 receptors, whereas Bisobrin lactate’s mechanism remains understudied.
- Milrinone: A phosphodiesterase-3 inhibitor used in heart failure. Unlike Bisobrin lactate, Milrinone increases cAMP levels, leading to vasodilation and inotropic effects.
Research Limitations
- Lack of Clinical Data: No human trials for Bisobrin lactate are documented in the provided evidence.
Q & A
Basic Research Questions
Q. What experimental designs are recommended to assess the pharmacological efficacy of Bisobrin lactate in ischemia-reperfusion injury models?
- Methodological Answer : Utilize controlled in vivo models (e.g., rodent ischemia-reperfusion) with standardized dosing regimens. Measure lactate levels in blood or tissue via enzymatic assays or high-performance liquid chromatography (HPLC) at baseline and post-intervention intervals (e.g., 6, 12, 24 hours). Incorporate physiological markers (e.g., APACHE II scores) to correlate lactate dynamics with clinical outcomes . Include sham-operated controls and blinded assessments to minimize bias.
Q. How can researchers ensure accurate quantification of Bisobrin lactate in biological samples?
- Methodological Answer : Optimize sample preparation protocols (e.g., protein precipitation, centrifugation) to reduce matrix interference. Validate analytical methods (e.g., LC-MS/MS) for specificity, sensitivity, and linearity. Cross-validate results with enzymatic assays (e.g., lactate dehydrogenase-based tests) to confirm consistency . Report recovery rates and limit of detection (LOD) in peer-reviewed formats.
Q. What statistical approaches are appropriate for analyzing correlations between Bisobrin lactate levels and disease severity?
- Methodological Answer : Apply Pearson or Spearman correlation coefficients to assess linear/non-linear relationships between lactate concentrations and clinical scores (e.g., APACHE II). Use multivariate regression to adjust for confounders (e.g., age, comorbidities). For longitudinal data, mixed-effects models can account for repeated measures .
Advanced Research Questions
Q. How can contradictory findings in Bisobrin lactate pharmacokinetics across studies be resolved?
- Methodological Answer : Conduct systematic reviews with meta-analyses to aggregate data from heterogeneous cohorts (e.g., differing dosages, populations). Use Monte Carlo simulations to model variability in absorption/distribution and identify outliers . Validate hypotheses through controlled crossover studies with standardized protocols.
Q. What mechanisms underlie the dual role of lactate in Bisobrin’s therapeutic effects and potential toxicity?
- Methodological Answer : Employ transcriptomic/proteomic profiling (e.g., RNA-seq, mass spectrometry) to map pathways influenced by Bisobrin lactate, such as glycolysis or oxidative stress. Use in vitro models (e.g., cancer cell lines) to isolate dose-dependent effects on lactate dehydrogenase (LDH) isoforms (e.g., LDH-A vs. LDH-B) . Pair with mitochondrial respiration assays to assess metabolic shifts.
Q. How can multi-omics approaches enhance understanding of Bisobrin lactate’s impact on cellular metabolism?
- Methodological Answer : Integrate metabolomics (e.g., NMR-based lactate tracking) with proteomics (e.g., SILAC labeling) to identify cross-talk between metabolic enzymes and signaling networks. Validate findings using CRISPR-Cas9 knockouts of key targets (e.g., monocarboxylate transporters) in disease-relevant cell models .
Q. What strategies are effective for distinguishing Bisobrin lactate’s direct effects from confounding variables in sepsis models?
- Methodological Answer : Implement factorial experimental designs to isolate Bisobrin’s impact from systemic factors (e.g., fluid resuscitation). Use microdialysis in target tissues (e.g., liver, brain) to measure local lactate fluctuations. Apply machine learning to disentangle covariate effects from treatment outcomes .
Methodological Frameworks
- PICOT Framework : Structure research questions around Population (e.g., septic shock patients), Intervention (Bisobrin lactate dosage), Comparison (placebo/standard care), Outcome (28-day mortality), and Time (e.g., 48-hour lactate clearance) .
- Data Validation : Cross-reference findings with public databases (e.g., Web of Science, MEDLINE) to ensure reproducibility. Avoid reliance on non-peer-reviewed sources (e.g., Benchchem) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
